Technical Guide: N,N,N',N'-Tetramethyl-1-phenylmethanediamine
Technical Guide: N,N,N',N'-Tetramethyl-1-phenylmethanediamine
This technical guide provides a comprehensive analysis of N,N,N',N'-tetramethyl-1-phenylmethanediamine (CAS: 13880-55-2), also known as benzylidenebis(dimethylamine) or benzaldehyde aminal .
A Versatile Reagent for Amino-Benzylation and Aldehyde Protection
Executive Summary
N,N,N',N'-tetramethyl-1-phenylmethanediamine is a geminal diamine (aminal) derived from benzaldehyde and dimethylamine. In organic synthesis and drug development, it serves two critical functions:
-
Latent Electrophile: It acts as a stored source of the
-dimethylbenzylideniminium ion , a potent electrophile used to introduce -dimethylamino benzyl groups into nucleophilic substrates (Mannich-type reactions). -
Protective Group: It functions as a base-stable, acid-labile protective group for benzaldehyde, preventing unwanted oxidation or nucleophilic attack at the carbonyl carbon during multi-step synthesis.
This guide details its physicochemical properties, synthesis, reactivity profile, and handling protocols for research applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | |
| Common Names | Benzylidenebis(dimethylamine); Benzaldehyde aminal; Aminal of benzaldehyde |
| CAS Registry Number | 13880-55-2 |
| Molecular Formula | |
| Molecular Weight | 178.28 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow oil |
| Density | 0.953 g/cm³ (approx) |
| Boiling Point | 194.9°C (at 760 mmHg) |
| Flash Point | 62.4°C |
| Refractive Index | |
| Solubility | Soluble in organic solvents ( |
Synthetic Routes
The synthesis of aminals from benzaldehyde is an equilibrium process that strongly favors the aldehyde and amine in the presence of water. Successful synthesis requires the continuous removal of water or the use of activated reagents.
Method A: Titanium(IV) Chloride Mediated Condensation
This is the preferred method for high yield as
Reaction:
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and an addition funnel under
atmosphere. -
Reagent Prep: Dissolve benzaldehyde (100 mmol) in anhydrous pentane/ether (200 mL). Cool to 0°C.
-
Amine Addition: Add anhydrous dimethylamine (excess, ~400-600 mmol) to the solution.
-
Catalyst Addition: Dropwise add Titanium(IV) chloride (
, 55 mmol) dissolved in pentane over 30 minutes. Caution: Reaction is exothermic.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Workup: Allow to warm to room temperature and stir for 2 hours. The titanium byproducts form a solid precipitate.
-
Isolation: Filter the mixture through a pad of Celite under inert gas (argon/nitrogen) to avoid hydrolysis. Concentrate the filtrate in vacuo.
-
Purification: Distillation under reduced pressure yields the pure aminal.
Method B: Nucleophilic Substitution on Benzal Chloride
An alternative route utilizing gem-dihalides, suitable when anhydrous amine gas is available.
Reaction:
Protocol:
-
Dissolve
-dichlorotoluene (benzal chloride) in anhydrous THF. -
Bubble excess anhydrous dimethylamine gas through the solution at 0°C.
-
Stir at room temperature overnight. Dimethylamine hydrochloride will precipitate.
-
Filter the salt and remove the solvent to obtain the crude aminal.
Reactivity Profile & Mechanism
The Iminium Ion Equilibrium
The utility of
Figure 1: Mechanism of activation.[3] The aminal expels one equivalent of amine to form the electrophilic iminium species.
Key Reactions
-
Amino-Benzylation (Mannich-type): Reacts with enolizable ketones, aldehydes, or silyl enol ethers to attach a
-dimethylamino benzyl group.-
Example: Reaction with acetophenone enol silane
-amino ketone.
-
-
Hydride Abstraction: Treatment with trityl salts (
) can abstract a hydride to form stable iminium salts for isolation. -
Hydrolysis:
Note: This reaction is rapid in dilute acid, making the aminal an excellent protective group that is stable to basic reagents (e.g., -BuLi, Grignards) but removable with mild acid workup.
Applications in Drug Development
In pharmaceutical research, this motif is valuable for:
-
Synthesis of Benzylamines: A precursor to non-natural amino acids and chiral benzylamines via diastereoselective addition to the iminium intermediate.
-
Fragment-Based Drug Discovery (FBDD): The dimethylamino-benzyl moiety is a common pharmacophore in CNS-active agents (e.g., antihistamines, antidepressants).
-
Ligand Design: Used as a precursor for N,N-bidentate ligands in organometallic catalysis (similar to TMEDA but with a rigidifying phenyl backbone).
Safety & Handling (SDS Summary)
| Hazard Class | Classification | Handling Protocol |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Work in a fume hood. Do not inhale vapors.[4] |
| Skin/Eye Irritation | Category 2 (Irritant) | Wear nitrile gloves and safety goggles. |
| Flammability | Combustible Liquid | Keep away from heat/sparks. Flash point ~62°C. |
| Storage | Moisture Sensitive | Store under nitrogen/argon in a cool, dry place. |
Emergency Procedures:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
- Synthesis via Titanium Tetrachloride: White, W. A., & Weingarten, H. (1967). A Versatile New Enamine Synthesis. Journal of Organic Chemistry, 32(1), 213–214. (Describes the general method for aminals/enamines).
- General Aminal Reactivity: Duhamel, L., & Plé, G. (1980). Aminals and Hemiaminals in Synthesis. Tetrahedron, 36(1), 85-96.
-
Benzaldehyde Aminal Properties: ChemicalBook Database. (2025). "N,N,N',N'-Tetramethyl-1-phenylmethanediamine Properties and CAS 13880-55-2".
- Application in Mannich Reactions: Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. (Discusses usage of preformed iminium salts/aminals).
-
Safety Data: PubChem Compound Summary. (2025). "Benzene, 1,1'-[methylenebis(dimethylamino)]-".
Sources
- 1. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Crystal structure of N,N,N′,N′-tetramethylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
- 4. N,N,N',N'-Tetramethyl-1,4-phenylenediamine - Safety Data Sheet [chemicalbook.com]
